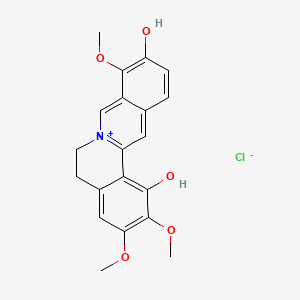
(3-Aminopropil)silanetriol
Descripción general
Descripción
(3-Aminopropyl)silanetriol, also known as (3-Aminopropyl)silanetriol, is a useful research compound. Its molecular formula is C3H11NO3Si and its molecular weight is 137.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminopropyl)silanetriol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopropyl)silanetriol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química
“(3-Aminopropil)silanetriol” y sus derivados han mostrado un alto potencial en varios campos, incluyendo la química {svg_1}. La estructura única y las propiedades fisicoquímicas inusuales de estos compuestos han despertado mucho interés en la investigación {svg_2}.
Biología
En el campo de la biología, estos compuestos han demostrado una diversa actividad biológica {svg_3}. Su alta actividad fisiológica los convierte en posibles candidatos a fármacos {svg_4}.
Farmacéuticos
“this compound” y sus derivados pueden emplearse como medicamentos {svg_5}. Sus propiedades únicas y su alta actividad fisiológica los convierten en candidatos potenciales para el desarrollo de fármacos {svg_6}.
Medicina
En medicina, estos compuestos pueden utilizarse en el desarrollo de nuevos tratamientos y terapias {svg_7}. Su alta actividad fisiológica y su potencial como candidatos a fármacos los convierten en valiosos en este campo {svg_8}.
Agricultura
Estos compuestos pueden emplearse como bioestimulantes del crecimiento de las plantas {svg_9}. Sus propiedades únicas pueden contribuir al crecimiento y desarrollo de las plantas {svg_10}.
Industria
“this compound” y sus derivados pueden utilizarse en la producción de materiales ópticos, catalíticos, de absorción y poliméricos especiales, así como en dispositivos modernos de alta tecnología {svg_11}.
Modificación de Superficies
“this compound” es popular para modificaciones de superficies basadas en silicio {svg_12}. Conduce a la introducción de grupos amino reactivos en la superficie {svg_13}.
Protección de Superficies Metálicas
Este compuesto se investiga como agente de acoplamiento silano en el pretratamiento de superficies metálicas para la protección de superficies de zinc, hierro y acero {svg_14}.
Safety and Hazards
Mecanismo De Acción
Target of Action
(3-Aminopropyl)silanetriol primarily targets surfaces of different materials, enhancing their bonding and improving their properties . It is frequently used in industries such as adhesives, coatings, composites, glass, ceramics, textiles, and leather .
Mode of Action
The compound functions as an adhesion promoter, surface modifier, surface treatment agent, and silane coupling agent . It enhances the bonding between different materials and improves surface properties . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Biochemical Pathways
It is known that the compound plays a crucial role in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
Pharmacokinetics
It is known that the compound’s versatility and reactivity make it valuable in various formulations and processes .
Result of Action
The result of (3-Aminopropyl)silanetriol’s action is the enhancement of the bonding between different materials and the improvement of surface properties . It provides surface hydrophobicity on porous substrates such as bricks and cements, due to its alkyl group .
Action Environment
The action of (3-Aminopropyl)silanetriol can be influenced by environmental factors. For instance, it has been tested as a corrosion inhibitor for reinforcing steel in alkaline solution . The protection mechanism is explained by the adsorption, condensation, and dehydration process of silane molecules .
Análisis Bioquímico
Biochemical Properties
(3-Aminopropyl)silanetriol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The amino group in (3-Aminopropyl)silanetriol can form hydrogen bonds and electrostatic interactions with amino acids in proteins, facilitating enzyme-substrate binding and catalysis. Additionally, the silanol groups can interact with hydroxyl groups on biomolecules, enhancing the stability and reactivity of the compound .
Cellular Effects
(3-Aminopropyl)silanetriol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the growth and differentiation of cells by modulating the activity of key signaling molecules and transcription factors. For example, (3-Aminopropyl)silanetriol can enhance the expression of genes involved in cell adhesion and extracellular matrix formation, promoting cell proliferation and tissue repair .
Molecular Mechanism
The molecular mechanism of (3-Aminopropyl)silanetriol involves its interaction with specific biomolecules at the molecular level. The amino group can form covalent bonds with carboxyl groups on proteins, leading to enzyme activation or inhibition. The silanol groups can also participate in hydrogen bonding and electrostatic interactions, stabilizing protein structures and enhancing their activity. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminopropyl)silanetriol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanols and amino groups. Long-term studies have shown that (3-Aminopropyl)silanetriol can have sustained effects on cellular function, including enhanced cell adhesion and proliferation .
Dosage Effects in Animal Models
The effects of (3-Aminopropyl)silanetriol vary with different dosages in animal models. At low doses, the compound can promote cell growth and tissue repair without causing significant toxicity. At high doses, (3-Aminopropyl)silanetriol can induce adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects at specific concentrations but becomes toxic at higher levels .
Metabolic Pathways
(3-Aminopropyl)silanetriol is involved in various metabolic pathways, including those related to polyamine metabolism. The compound can interact with enzymes such as polyamine oxidase and spermidine/spermine N1-acetyltransferase, affecting the levels of polyamines and their derivatives. These interactions can influence metabolic flux and the production of key metabolites involved in cell growth and differentiation .
Transport and Distribution
Within cells and tissues, (3-Aminopropyl)silanetriol is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via endocytosis and transported to various cellular compartments. It can also bind to proteins such as albumin, facilitating its distribution in the bloodstream and accumulation in target tissues .
Subcellular Localization
The subcellular localization of (3-Aminopropyl)silanetriol is influenced by its chemical structure and interactions with biomolecules. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and extracellular matrix. Targeting signals and post-translational modifications can direct (3-Aminopropyl)silanetriol to specific organelles, where it can exert its effects on cellular function and activity .
Propiedades
IUPAC Name |
3-trihydroxysilylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUAHIMULPXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[Si](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68400-07-7 | |
| Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7069233 | |
| Record name | (3-Aminopropyl)silanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS] | |
| Record name | Silanetriol, 1-(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Aminopropyl)silanetriol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11511 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
58160-99-9, 29159-37-3, 68400-07-7 | |
| Record name | 3-Aminopropyltrihydroxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58160-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopropyltrihydroxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanetriol, 1-(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Aminopropyl)silanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopropyl)silanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOPROPYLTRIHYDROXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LO4RL000T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (3-Aminopropyl)silanetriol in the adhesive formulation for semiconductor components?
A1: (3-Aminopropyl)silanetriol, alongside 1-methoxy-2-propanol and 2-methoxy-1-propanol, forms the solvent system for the polyalkoxysilane-based adhesive []. While the abstract doesn't explicitly detail the specific interactions, it can be inferred that (3-Aminopropyl)silanetriol likely contributes to the adhesive's properties due to its:
Q2: The research mentions the adhesive is particularly suitable for small-size electronic components. How does the inclusion of (3-Aminopropyl)silanetriol contribute to this suitability?
A2: The abstract highlights that the adhesive prevents warping or falling of the coating layer on intricate surfaces []. This suggests that (3-Aminopropyl)silanetriol, as part of the solvent system, may contribute to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


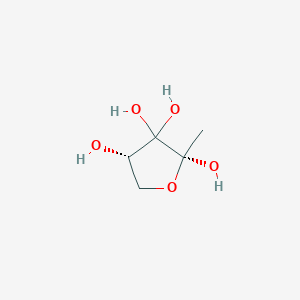
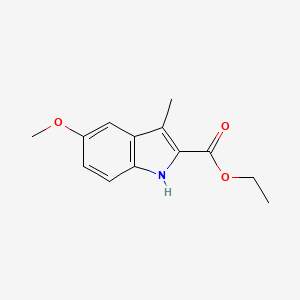
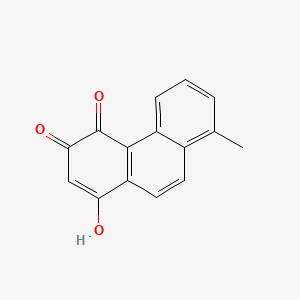

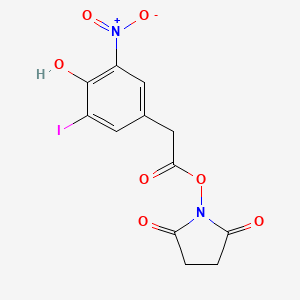
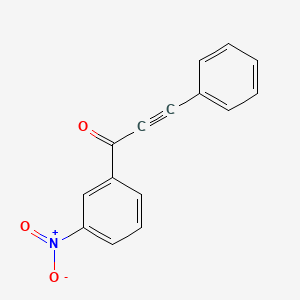
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)
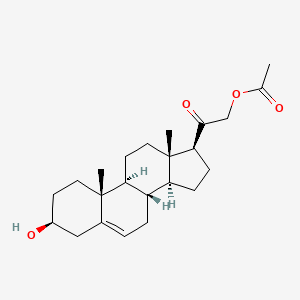
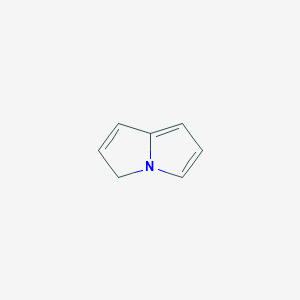

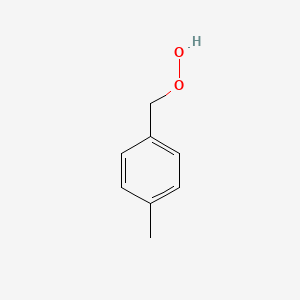
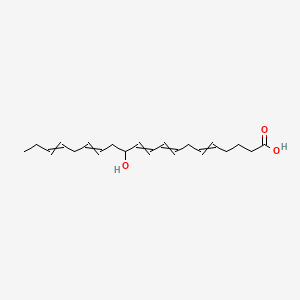
![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
